molecular formula C19H22ClFN2OS B3035817 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol CAS No. 338421-90-2

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

Cat. No.: B3035817
CAS No.: 338421-90-2
M. Wt: 380.9 g/mol
InChI Key: AJYMPTJHOJJOAX-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of 2-chlorophenyl sulfide: This can be achieved by reacting 2-chlorophenyl thiol with an appropriate halide under basic conditions.

    Synthesis of 4-(2-fluorophenyl)piperazine: This intermediate is prepared by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-chlorophenyl)piperazino]-2-propanol
  • 1-[(2-Fluorophenyl)sulfanyl]-3-[4-(2-chlorophenyl)piperazino]-2-propanol
  • 1-[(2-Bromophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

Uniqueness

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2OS/c20-16-5-1-4-8-19(16)25-14-15(24)13-22-9-11-23(12-10-22)18-7-3-2-6-17(18)21/h1-8,15,24H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYMPTJHOJJOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152824
Record name α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-90-2
Record name α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
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1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
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1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

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